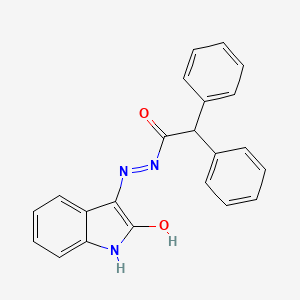

1,3-Dihydro-1-hydroxy-6-(pyrrol-1-yl)-2,1-benzoxaborole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

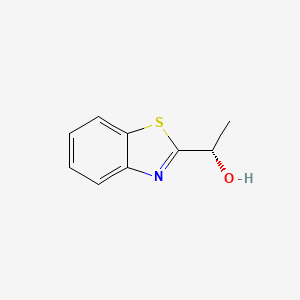

1,3-Dihydro-1-hydroxy-6-(pyrrol-1-yl)-2,1-benzoxaborole, also known as AN2690, is a boron-containing small molecule that has been developed as an antifungal agent. It was first synthesized in 2003 by Anacor Pharmaceuticals, Inc. and has since been the subject of extensive scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Derivatization

- Synthesis and Derivatization of Pyrrolo-Benzoxaborole Scaffold : A novel pyrrolo-benzoxaborole, specifically 6-(pyrrol-1-yl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, was synthesized from 2-bromo-1-methyl-4-nitrobenzene. Its derivatization was achieved through Friedel–Crafts reaction, yielding 3-acyl-1-phenylpyrroles as main products (Wu, Meng, & Zhou, 2011).

Physicochemical Properties

- Physicochemical Characterization using Spectroscopy and Computational Methods : The physicochemical properties of derivatives of 1,3-dihydro-1-hydroxy-2,1-benzoxaborole were investigated using Raman and IR spectroscopy combined with computational approaches, including DFT calculations. This study provided insights into the electronic structure and intermolecular interactions of these compounds (Jezierska, Panek, Żukowska, & Sporzyński, 2010).

Crystal Structure Analysis

- Crystal Structure of Benzoxaboroles : A detailed experimental-computational study was conducted on the crystal structures of benzoxaboroles, emphasizing the importance of intermolecular interactions in their formation. This study combined IR and solid state NMR characterization with DFT calculations (Sene et al., 2014).

Applications in Antimalarial Agents

- Discovery of Benzoxaborole Antimalarial Agents : A series of 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles were synthesized, exhibiting potent antimalarial activity against Plasmodium falciparum strains. This study demonstrates the potential of benzoxaborole derivatives as antimalarial agents (Zhang et al., 2015).

Nitrogen-Boron Coordination

- Nitrogen-Boron Coordination in Pyridoxaboroles : Research on pyridoxaboroles, aza analogues of benzoxaboroles, highlighted the formation of a 1D coordination polymer based on N-B dative bonds, offering insights into the structural properties of these heterocyclic systems (Steciuk et al., 2015).

Antibacterial Activities of Derivatives

- Antibacterial Activities of Benzoxaborole Derivatives : The study of 1,2,3-diazaborine derivatives, including benzoxaborole analogues, revealed their activities against bacteria, both in vitro and in vivo, providing a basis for developing new antibacterial agents (Grassberger, Turnowsky, & Hildebrandt, 1984).

Propiedades

IUPAC Name |

1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12-11-7-10(13-5-1-2-6-13)4-3-9(11)8-15-12/h1-7,14H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYLIPVDTVEPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)N3C=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydro-1-hydroxy-6-(pyrrol-1-yl)-2,1-benzoxaborole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2498836.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2498838.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)

![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)